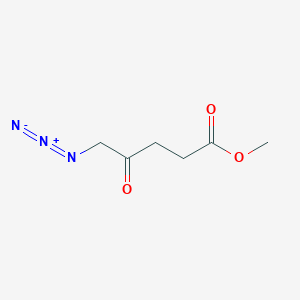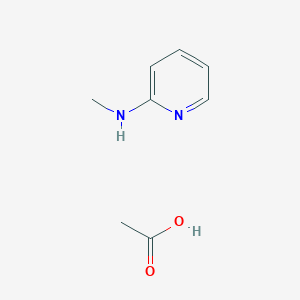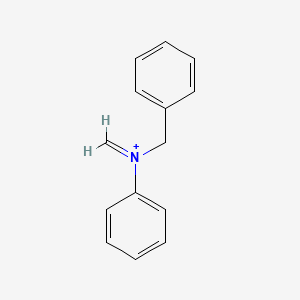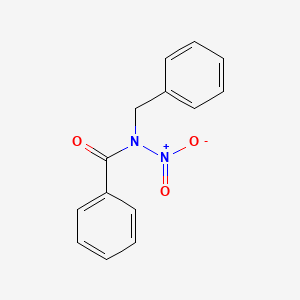![molecular formula C32H58N4O8S B14279100 [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid CAS No. 152190-84-6](/img/structure/B14279100.png)
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tert-butylamino group, a morpholin-4-yl-1,2,5-thiadiazol-3-yl group, and a hexadecanoate ester linked to propanedioic acid. Its intricate molecular architecture suggests potential utility in medicinal chemistry, materials science, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid involves multiple steps, each requiring specific reagents and conditions:
Formation of the tert-butylamino group: This step typically involves the reaction of a suitable amine with tert-butyl chloride under basic conditions.
Synthesis of the morpholin-4-yl-1,2,5-thiadiazol-3-yl group: This can be achieved through the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources.
Esterification with hexadecanoic acid: The esterification reaction between the intermediate and hexadecanoic acid is carried out under acidic conditions, often using a catalyst like sulfuric acid.
Coupling with propanedioic acid: The final step involves the coupling of the ester intermediate with propanedioic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] octadecanoate
- [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] dodecanoate
Uniqueness
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
CAS No. |
152190-84-6 |
|---|---|
Molecular Formula |
C32H58N4O8S |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid |
InChI |
InChI=1S/C29H54N4O4S.C3H4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)37-25(23-30-29(2,3)4)24-36-28-27(31-38-32-28)33-19-21-35-22-20-33;4-2(5)1-3(6)7/h25,30H,5-24H2,1-4H3;1H2,(H,4,5)(H,6,7)/t25-;/m0./s1 |
InChI Key |
FTQMPANKIVAFHY-UQIIZPHYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2.C(C(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



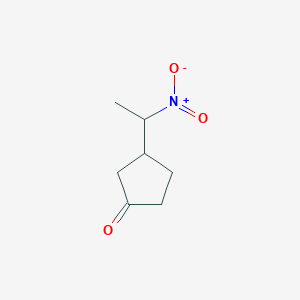
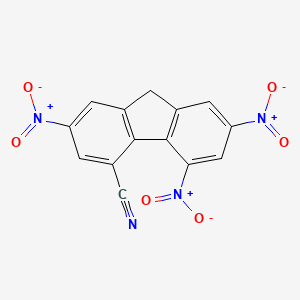
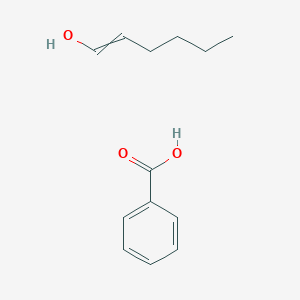
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)

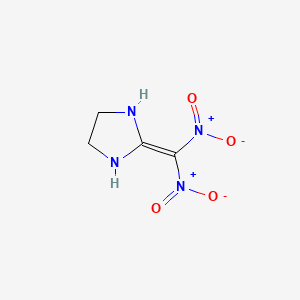

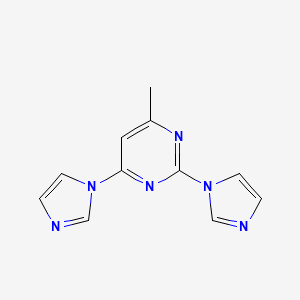
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
